2-Chloro-6-fluoropyridin-4-amine
Description
2-Chloro-6-fluoropyridin-4-amine is a halogenated pyridine derivative characterized by a chlorine atom at position 2, a fluorine atom at position 6, and an amine group at position 4 of the pyridine ring. The electron-withdrawing effects of the chlorine and fluorine substituents likely influence its reactivity, solubility, and interactions in biological systems.
Properties
IUPAC Name |
2-chloro-6-fluoropyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTLFBHTKBVPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoropyridin-4-amine typically involves the introduction of chlorine and fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is treated with chlorinating and fluorinating agents under controlled conditions. For example, starting from 2-chloro-4-nitropyridine, the nitro group can be reduced to an amine, followed by fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of 2-Chloro-6-fluoropyridin-4-amine may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the handling of reactive halogenating agents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoropyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiols, and alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-6-fluoropyridin-4-amine, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-Chloro-6-fluoropyridin-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, owing to its unique electronic properties.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes .
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. For example, fluorine atoms can form strong hydrogen bonds with active site residues, while chlorine atoms can participate in hydrophobic interactions.
Comparison with Similar Compounds
Alkoxy-Substituted Pyridine Derivatives
Compounds with alkoxy groups at position 6 of the pyridine ring demonstrate how substituent bulk and electronic properties alter chemical behavior:
Key Observations :
Halogenated Pyrimidine Derivatives
Pyrimidine analogs with chloro and fluoro substituents highlight differences in ring structure and bioactivity:
Key Observations :
Chloro-Substituted Pyrimidin-amines
Variations in N-alkylation and halogen placement demonstrate synthetic flexibility:
Key Observations :
- Bromine substitution (e.g., 6-Bromo-2-chloropyrimidin-4-amine) may enhance halogen bonding in crystal engineering .
Notes
Data Limitations : Direct experimental data for 2-Chloro-6-fluoropyridin-4-amine (e.g., solubility, toxicity) are absent in the provided evidence; comparisons rely on structural analogs.
Structural Diversity : Pyridine and pyrimidine derivatives serve distinct roles in medicinal chemistry, with pyrimidines more common in nucleobase analogs .
Safety Profiles : Alkoxy-substituted compounds (e.g., 2-Chloro-6-phenylmethoxypyridin-4-amine) may require specialized handling due to benzyl-related toxicity .
Biological Activity
2-Chloro-6-fluoropyridin-4-amine is a heterocyclic organic compound notable for its biological activity, primarily due to its unique structural features, including the presence of chlorine and fluorine substituents on the pyridine ring. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of 2-Chloro-6-fluoropyridin-4-amine is C5H4ClFN2. Its structure allows for significant interaction with biological targets, enhancing its efficacy in various applications. The presence of halogens contributes to its ability to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes, which are crucial for its biological activity.
Research indicates that compounds with fluorinated moieties, such as 2-Chloro-6-fluoropyridin-4-amine, often exhibit enhanced metabolic stability and bioactivity. The compound's mechanism of action primarily involves inhibition of specific enzymes and modulation of signaling pathways that are critical in disease processes.
Enzyme Inhibition
Studies have shown that 2-Chloro-6-fluoropyridin-4-amine can inhibit target enzymes effectively. For example, it has been implicated in the inhibition of bacterial enzymes essential for cell wall synthesis, demonstrating submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. This antibacterial action is attributed to its ability to interfere with key enzymatic functions necessary for bacterial survival.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations among pyridine derivatives affect their biological activity. Below is a table summarizing related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-4-fluoropyridine | Lacks amine group | Less versatile in biological applications |
| 4-Chloro-6-fluoropyridin-3-amine | Different substitution pattern | Exhibits distinct reactivity due to position changes |
| 2-Chloro-3-fluoropyridin | Fluorine at different position | May show different biological activity |
| 2-Chloro-5-fluoro-pyridinamine | Different halogen placement | Unique electronic properties affecting reactivity |
This table illustrates the impact of substitution patterns on the chemical reactivity and biological activity of these compounds, underscoring the significance of 2-Chloro-6-fluoropyridin-4-amine in medicinal chemistry.
Antibacterial Efficacy
A detailed study evaluating a series of pyridine derivatives found that 2-Chloro-6-fluoropyridin-4-amine exhibited potent antibacterial properties. It demonstrated submicromolar activity against MRSA strains by inhibiting key bacterial enzymes involved in cell wall synthesis. This finding positions the compound as a promising candidate for further development as an antibacterial agent.
Cancer Cell Line Studies
In cancer research, comparative analyses revealed that 2-Chloro-6-fluoropyridin-4-amine showed higher selectivity towards cancer cell lines compared to non-cancerous cells. This selectivity is attributed to its ability to interfere with signaling pathways involved in cell proliferation, making it a potential lead compound for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
